molecular formula C18H18N4O4S B2591919 4-(dimethylamino)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886906-98-5

4-(dimethylamino)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2591919
CAS No.: 886906-98-5
M. Wt: 386.43
InChI Key: UFJPECSYTMYHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylamino)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a research chemical offered for investigations into novel antibacterial agents, particularly against multi-drug resistant Gram-positive pathogens. This compound belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class of molecules, a scaffold recognized in scientific literature for its potent bacteriostatic activity against challenging strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant Enterococcus faecalis (VRE) . The structural features of this analog, including the 3-methanesulfonylphenyl and dimethylaminobenzamide substituents, are designed to explore structure-activity relationships within this promising series. The core 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, often serving as a bioisostere for esters and amides, and is known to contribute to favorable physicochemical properties and target interaction . Recent studies on related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have demonstrated that this chemical class can act as effective eradicators of pre-formed MRSA biofilms, a significant challenge in treating persistent infections . The mechanism of action for these analogs has been investigated and is associated with the induction of potassium ion efflux and subsequent depolarization of the bacterial cell membrane, leading to a bactericidal effect . This membrane-targeting mechanism is of high interest for overcoming resistance to conventional antibiotics. Researchers are utilizing this compound and its analogs in in vitro assays to further elucidate its precise molecular targets, spectrum of activity, and potential for development into novel therapeutic candidates for drug-resistant bacterial infections.

Properties

IUPAC Name

4-(dimethylamino)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-22(2)14-9-7-12(8-10-14)16(23)19-18-21-20-17(26-18)13-5-4-6-15(11-13)27(3,24)25/h4-11H,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJPECSYTMYHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methanesulfonylphenyl Group:

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound, typically using coupling agents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or other functional groups.

Biological Activity

4-(Dimethylamino)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features a dimethylamino group and an oxadiazole moiety which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H17N3O6S
Molecular Weight385.40 g/mol
CAS Number886908-14-1

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial as COX-2 is associated with inflammatory processes. By blocking COX-2, the compound may reduce inflammation and pain associated with various conditions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals in the body, which can contribute to cellular damage and various diseases.

Antimicrobial Properties

The compound has shown promising results in antibacterial assays. Studies demonstrate its efficacy against a range of bacterial strains, suggesting potential applications in treating infections.

Case Studies

  • Anti-inflammatory Effects : In a study involving animal models of inflammation, administration of the compound resulted in reduced edema and pain response compared to control groups. The study highlighted its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative.
  • Antimicrobial Efficacy : A recent investigation assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit the proliferation of certain cancer cell lines. For example, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways.

In Vivo Studies

Animal studies have corroborated in vitro findings, showing that treatment with the compound significantly reduces tumor size in xenograft models. These results support further investigation into its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds known for their biological activities:

Compound NameBiological Activity
2,4-Dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamideAnti-inflammatory
N-(4-Methylsulfonylphenyl)-2-benzothiazoleAntimicrobial

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name / ID Structural Features Biological Activity Key Findings References
Target Compound 4-(Dimethylamino)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide Not explicitly reported; inferred antifungal/ enzyme inhibition Unique electronic profile from dimethylamino and mesyl groups -
LMM5 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]benzamide Antifungal (IC₅₀: 50 µg/mL vs. C. albicans) Thioredoxin reductase inhibition; DMSO/Pluronic F-127 formulation
LMM11 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Antifungal (IC₅₀: 100 µg/mL vs. C. albicans) Lower potency than LMM5; furan substituent may reduce metabolic stability
Compound 6a N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide hCA II inhibition (Ki: <1 µM) Ethylthio group enhances hydrophobic interactions with hCA II active site
Compound 22 3-Methoxybenzamide derivative with dihydrodioxinyl-oxadiazole Ca²⁺/calmodulin inhibition (IC₅₀: ~35% inhibition at 10 µM) Methoxy group improves solubility but reduces potency
Compound 5f Dibenzylamino-substituted oxadiazole with 4-ethylphenyl No activity reported; synthesized via multi-component reaction (82–86% yield) Demonstrates synthetic versatility for diverse substitutions

Key Structural Comparisons

  • Substituents on Benzamide: Electron-Withdrawing Groups (EWG): The target compound’s methanesulfonyl group is more electron-withdrawing than LMM5’s benzyl(methyl)sulfamoyl or LMM11’s cyclohexyl(ethyl)sulfamoyl. This may enhance binding to enzymes like hCA II or thioredoxin reductase . Electron-Donating Groups (EDG): The dimethylamino group (EDG) contrasts with LMM5’s 4-methoxybenzyl (moderate EDG) and Compound 22’s methoxy group. EDGs can improve solubility but may reduce target affinity .
  • Oxadiazole Ring Substitutions: Aromatic vs. Steric Effects: Bulky substituents (e.g., LMM5’s 4-methoxybenzyl) may hinder enzyme access compared to the target’s mesylphenyl group .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The dimethylamino group may enhance aqueous solubility compared to LMM11’s hydrophobic cyclohexyl group .
  • Metabolic Stability : Methanesulfonyl groups are less prone to oxidation than ethylthio (Compound 6a) or furan (LMM11), suggesting improved metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.